Home > Products > Screening Compounds P42008 > 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline
4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline -

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-7912500
CAS Number:
Molecular Formula: C16H16N4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that integrates the structural characteristics of benzotriazole and tetrahydroquinoline. Benzotriazole is recognized for its utility in synthetic chemistry, while tetrahydroquinoline serves as a significant scaffold in medicinal chemistry due to its diverse biological activities. This compound is of interest for its potential applications in various scientific fields, including medicinal chemistry and materials science.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically those containing both a benzotriazole and a tetrahydroquinoline moiety. It is synthesized primarily through organic reactions involving these two components. The versatility of benzotriazole allows it to function as a synthetic auxiliary or a leaving group in various chemical transformations .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the nucleophilic substitution reaction between 1-methyl-1,2,3,4-tetrahydroquinoline and benzotriazole. A common approach includes the use of bases such as sodium hydride or potassium carbonate to deprotonate benzotriazole, facilitating nucleophilic attack on the tetrahydroquinoline scaffold.

Synthetic Route:

  1. Deprotonation: Benzotriazole is treated with a base to generate a nucleophilic species.
  2. Nucleophilic Substitution: The deprotonated benzotriazole reacts with 1-methyl-1,2,3,4-tetrahydroquinoline.
  3. Purification: The product is purified through crystallization or chromatography techniques.

While industrial methods for large-scale production are not extensively documented, principles from organic synthesis such as reaction optimization and purification techniques are likely applicable.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline features a tetrahydroquinoline core substituted at the 4-position with a benzotriazole group. The compound's molecular formula is C13H12N4, and it has a molecular weight of approximately 228.26 g/mol.

Key Structural Features:

  • Tetrahydroquinoline Ring: A bicyclic structure providing stability and potential biological activity.
  • Benzotriazole Moiety: Imparts unique chemical properties such as enhanced reactivity and interaction capabilities with biological targets.
Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline can participate in several types of chemical reactions:

  • Oxidation: Can be oxidized to yield quinoline derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can produce dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can occur at the benzotriazole moiety with various nucleophiles (e.g., amines or thiols) leading to diverse derivatives.

Common Reagents and Conditions

Reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines or thiols.
Mechanism of Action

The mechanism of action for 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline is not fully elucidated but is believed to involve interactions with various molecular targets due to its structural features. The benzotriazole moiety may engage in π–π stacking interactions and hydrogen bonding with enzymes and receptors within biological systems. Such interactions could modulate enzymatic activities or receptor functions leading to diverse biological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

The compound exhibits typical reactivity associated with both benzotriazole and tetrahydroquinoline derivatives. Its stability against UV light and oxygen makes it suitable for applications requiring durability .

Applications

Scientific Uses

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline has several potential applications:

  • Medicinal Chemistry: Investigated for anticancer, antiviral, and antimicrobial properties.
  • Material Science: Used in developing new materials such as corrosion inhibitors and UV stabilizers.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds .
Historical Context and Rationale for Benzotriazole-Tetrahydroquinoline Hybrid Development

Evolution of Benzotriazole Derivatives in Medicinal Chemistry

Benzotriazole (1H-benzo[d][1,2,3]triazole, BT) has emerged as a privileged heterocyclic scaffold in pharmaceutical chemistry due to its remarkable versatility in chemical modifications and diverse biological activity profiles. Initially recognized for its applications as a corrosion inhibitor for copper and as a synthetic auxiliary in organic chemistry [2], benzotriazole derivatives underwent significant pharmacological evaluation beginning in the late 1980s. Research revealed that BT could function as both a lone pharmacophore and as a structural component within polycyclic systems, demonstrating efficacy across multiple therapeutic areas [1]. The molecular architecture of benzotriazole allows it to act as an effective bioisosteric replacement for other triazolic systems, enhancing drug-like properties while potentially reducing adverse effects. This strategic substitution has proven particularly valuable in antimicrobial development, where BT-containing compounds demonstrate potent activity against resistant pathogens [1].

The antimicrobial significance of benzotriazole derivatives was highlighted through numerous structural modifications. For instance, triazolo[4,5-f]-quinolinone carboxylic acids (structurally related to oxolinic acid) exhibited substantial in vitro activity against Escherichia coli (MIC: 12.5-25 μg/ml). Crucially, the position of annulation on the triazole ring dramatically influenced antimicrobial efficacy, with alternative ring fusions leading to partial or complete loss of activity [1]. Further research established that N-acyl-1H-benzotriazole derivatives displayed bactericidal properties, while chloro-substituted phenoxyacetyl benzotriazoles demonstrated measurable antibacterial and antifungal effects. Notably, even the unadorned benzotriazole nucleus exhibited intrinsic antibacterial activity, confirming its fundamental pharmacological relevance [1]. These discoveries positioned benzotriazole as a versatile medicinal chemistry tool for rational drug design, especially when hybridized with other bioactive scaffolds.

Table 1: Evolution of Key Benzotriazole Derivatives in Medicinal Chemistry

Compound ClassStructural FeaturesBiological ActivitiesKey Findings
Triazolo[4,5-f]-quinolinone carboxylic acidsBT fused with quinolone coreAntibacterialMIC 12.5-25 μg/ml against E. coli; annulation position critical
N-Acyl-1H-benzotriazolesAcyl groups attached to BT nitrogenBroad-spectrum antimicrobialGenerally bactericidal; activity modulated by acyl chain
Chloro-substituted phenoxyacetyl BTPhenoxyacetyl + halogen substitutionAntibacterial, AntifungalMild-moderate activity; simple BT nucleus shows intrinsic activity
BT-acrylonitrilesAcrylonitrile-BT hybridsAnti-tubulin agentsPotent tubulin polymerization inhibition
BT-oxazolidinone hybridsBT linked to oxazolidinone antibioticsAntibacterial (MDR pathogens)Enhanced activity vs linezolid against resistant Gram-positives (MIC 0.125-0.25 μg/ml)

Pharmacological Significance of Tetrahydroquinoline Scaffolds

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus represents a fundamental structural motif in numerous biologically active natural products and synthetic therapeutic agents. This scaffold demonstrates exceptional druggability and pharmacological adaptability, serving as the core structure in commercial pharmaceuticals like the anticoagulant argatroban [6]. The THQ framework has undergone extensive exploration in medicinal chemistry due to its favorable physicochemical properties and capacity for diverse chemical modifications at multiple positions. Recent studies have identified tetrahydroquinoline derivatives exhibiting broad-spectrum biological activities, including significant antimicrobial effects against resistant pathogens, anticancer properties through mechanisms like tubulin polymerization inhibition, and anti-parasitic actions against malaria and leishmaniasis [6] [8] [10].

The pharmacological versatility of THQ derivatives stems from their ability to incorporate both cationic and hydrophobic moieties through strategic synthetic modifications. This structural characteristic enables the design of amphiphilic compounds capable of biomimicking antimicrobial peptides (AMPs) – nature's first line of defense against pathogens. AMP-mimetic THQ derivatives function through membrane-targeting mechanisms, disrupting microbial membrane integrity and causing leakage of cellular contents, which ultimately leads to cell death [6]. This mechanism offers a crucial advantage against drug resistance development, as it involves non-receptor mediated pathways that present higher barriers to resistance evolution compared to conventional antibiotics targeting specific molecular receptors. Recent research has successfully designed THQ-based amphiphiles demonstrating potent activity against clinically relevant Gram-positive bacteria (including MRSA and VRE), Gram-negative bacteria, and fungi, both in vitro and in vivo models [6].

Table 2: Pharmacological Profile of Tetrahydroquinoline Derivatives

Biological ActivityMechanistic InsightsTherapeutic SignificanceStructural Determinants
AntimicrobialMembrane disruption; Cell content leakageActivity against MDR pathogens (MRSA, VRE); Broad-spectrum (bacteria/fungi)Amphiphilic design: Cationic head + hydrophobic tail
AnticancerTubulin polymerization inhibition; Cell cycle arrest; Apoptosis inductionCytotoxic potency in human cancer cell linesN-aryl substitutions; Methoxy groups at C6/C7 positions
AntimalarialUnknown (novel mechanisms)Activity against chloroquine-resistant strainsPhosphorus-containing substituents; Halogenation patterns
AntileishmanialMitochondrial dysfunction in parasitesNovel therapies for neglected tropical diseasesHybrid structures with other antileishmanial pharmacophores
AntiviralHIV reverse transcriptase inhibitionPotential for HIV therapeuticsSpecific substitution at C4 position; Heterocyclic fusions

Synergistic Potential of Hybrid Architectures in Drug Discovery

The strategic integration of benzotriazole with tetrahydroquinoline scaffolds represents an innovative approach in addressing the persistent challenge of antimicrobial resistance. Hybrid architectures capitalize on the complementary pharmacological advantages of both structural components: benzotriazole contributes its heterocyclic reactivity and demonstrated antimicrobial enhancement properties, while tetrahydroquinoline provides a biologically validated framework with inherent membrane-targeting capabilities [1] [6]. This molecular hybridization strategy aims to create compounds with enhanced efficacy against resistant pathogens through potentially novel mechanisms of action and improved pharmacokinetic profiles. The development of 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline epitomizes this approach, positioning the benzotriazole moiety at the C4 position of the tetrahydroquinoline ring – a site known for its critical influence on biological activity [6] [10].

The rationale for hybrid development extends beyond simple additive effects, aiming for true synergistic interactions at the molecular level. Benzotriazole's proven ability to modify the mode of action of quinolone antibiotics when fused within polycyclic systems provides a compelling precedent [1]. When incorporated into the tetrahydroquinoline scaffold, benzotriazole may similarly alter cellular targeting or enhance membrane interaction capabilities. Furthermore, benzotriazole's documented role as a bioisosteric replacement for other nitrogen-containing heterocycles enables optimization of drug-like properties including solubility, metabolic stability, and target affinity [1]. The hybrid architecture also creates opportunities for dual-targeting therapeutics – potentially acting simultaneously on membrane integrity (through the amphiphilic THQ component) and specific intracellular targets (via the BT moiety's interactions with proteins like tubulin). This multi-target approach represents a promising strategy to overcome conventional resistance mechanisms that often arise through single-target mutations [1] [6].

Table 3: Theoretical Advantages of Benzotriazole-Tetrahydroquinoline Hybrids

Pharmacological AspectBenzotriazole ContributionTetrahydroquinoline ContributionHybrid Synergy
Antimicrobial PotencyIntrinsic antibacterial activity; Activity enhancement in hybrid systems (e.g., oxazolidinone-BT hybrids)Membrane-targeting capability; Broad-spectrum activity against resistant pathogensPotential dual mechanisms: membrane disruption + intracellular targeting
Resistance MitigationBioisosteric properties may circumvent existing resistance mechanismsNon-receptor mediated membrane disruption presents high resistance barrierMultiple mechanisms likely reduce resistance development rate
Structural DiversityVersatile synthetic handle (N1/N2 alkylation; N-acylation; fusion chemistry)Multiple modification sites (C1, C3, C4, C6/C7, aromatic ring)Expanded chemical space for structure-activity optimization
Mechanistic VersatilityTubulin inhibition (BT-acrylonitriles); Topoisomerase inhibition (quinolone-BT fusions)Cell membrane disruption; Apoptosis induction; Cell cycle arrestPotential for polypharmacology with complementary mechanisms
Drug-like PropertiesFavorable logP; Metabolic stability in certain derivativesProven druggability (e.g., argatroban); Balanced amphiphilicityOptimized physicochemical profile through balanced hydrophobicity/hydrophilicity

Note: The compound "4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline" and other benzotriazole-tetrahydroquinoline hybrids discussed include:

  • 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline
  • N-Benzotriazol-1-yl-methyl-1,2,3,4-tetrahydroisoquinoline
  • 1-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1H-1,2,3-benzotriazole
  • 1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole
  • 1-Benzylideneamino-1,2,3-benzotriazole

Properties

Product Name

4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

4-(benzotriazol-1-yl)-1-methyl-3,4-dihydro-2H-quinoline

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C16H16N4/c1-19-11-10-15(12-6-2-4-8-14(12)19)20-16-9-5-3-7-13(16)17-18-20/h2-9,15H,10-11H2,1H3

InChI Key

NVFNHAIQAMNQQW-UHFFFAOYSA-N

SMILES

CN1CCC(C2=CC=CC=C21)N3C4=CC=CC=C4N=N3

Canonical SMILES

CN1CCC(C2=CC=CC=C21)N3C4=CC=CC=C4N=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.